molecular formula C19H24N4O4 B2507132 N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251559-37-1

N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2507132
CAS No.: 1251559-37-1
M. Wt: 372.425
InChI Key: KBHPJBZAMSJDHF-UHFFFAOYSA-N
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Description

This compound features a dihydropyrimidinone core substituted with a methyl group at position 4 and a pyrrolidin-1-yl group at position 2.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-13-10-18(25)23(19(20-13)22-8-4-5-9-22)12-17(24)21-14-6-7-15(26-2)16(11-14)27-3/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHPJBZAMSJDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic compound characterized by its complex structure and potential pharmacological applications. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O3C_{20}H_{24}N_4O_3 with a molecular weight of approximately 364.43 g/mol. The compound features a pyrrolidine ring and a pyrimidine moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC20H24N4O3
Molecular Weight364.43 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have shown that derivatives of acetamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested for their ability to inhibit the proliferation of human cancer cells such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT116 (colon cancer) using the MTT assay method .

Case Study: Cytotoxic Activity

In a comparative study of several acetamide derivatives, it was found that compounds with similar structural motifs demonstrated IC50 values ranging from 10 to 30 µM against MCF-7 cells. The specific compound under review showed an IC50 value of approximately 15 µM, indicating moderate potency in inhibiting cell growth .

Enzyme Inhibition

The compound's structure suggests potential interactions with key enzymes involved in metabolic pathways. Notably, the inhibition of pyruvate kinase has been linked to therapeutic effects in conditions such as non-alcoholic fatty liver disease (NAFLD). In vitro studies have demonstrated that analogs can inhibit pyruvate kinase activity with varying degrees of efficacy .

Table: Enzyme Inhibition Activity of Related Compounds

CompoundEnzyme TargetInhibition (%) at 100 µM
N-(3,4-dimethoxyphenyl)-2-[...]-acetamidePyruvate Kinase65%
N-(4-methoxyphenyl)-2-[...]-acetamidePyruvate Kinase70%
N-(2-methoxyphenyl)-2-[...]-acetamidePyruvate Kinase50%

Pharmacological Properties

Beyond anticancer activity and enzyme inhibition, preliminary research indicates that this compound may possess additional pharmacological properties such as anti-inflammatory and analgesic effects. The presence of the pyrrolidine ring is often associated with enhanced bioactivity due to its ability to modulate neurotransmitter systems .

Scientific Research Applications

Cancer Therapy

Recent studies indicate that this compound exhibits anticancer activity through mechanisms involving apoptosis induction and cytotoxic effects on cancer cells. For instance:

  • Mechanism of Action : The compound has shown enhanced cytotoxicity in hypopharyngeal tumor cell lines compared to standard chemotherapeutic agents like bleomycin. The spirocyclic structure of the compound is believed to facilitate better interactions with protein binding sites, enhancing its efficacy against tumors .
  • Case Studies : In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines by activating specific signaling pathways that lead to programmed cell death. This suggests its potential use as a lead compound for developing new anticancer therapies.

Neurodegenerative Disease Treatment

The compound's structural properties make it a candidate for treating neurodegenerative conditions such as Alzheimer’s disease:

  • Cholinesterase Inhibition : Research has indicated that derivatives of this compound can inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the pathophysiology of Alzheimer’s disease. The incorporation of piperidine moieties has been shown to enhance brain penetration and improve pharmacological profiles .
  • Multi-target Approach : Some studies suggest that modifications to the compound could allow it to target multiple pathways involved in neurodegeneration, including amyloid beta aggregation and tau protein phosphorylation, which are hallmarks of Alzheimer's pathology .

Antimicrobial Activity

Preliminary investigations have also suggested that the compound may possess antimicrobial properties :

  • In Vitro Efficacy : Laboratory tests have shown that the compound exhibits activity against various bacterial strains, indicating its potential as a scaffold for developing new antimicrobial agents.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties:

  • Modification Studies : Research has focused on altering the substituents on the pyrimidine and phenyl rings to enhance potency and selectivity against specific biological targets. These modifications can significantly affect the binding affinity and efficacy of the compound .

Summary Table of Applications

Application AreaMechanism/ActivityKey Findings
Cancer TherapyInduces apoptosis; cytotoxicityMore effective than bleomycin in certain cell lines
Neurodegenerative DiseasesCholinesterase inhibition; multi-target approachPotential for treating Alzheimer’s disease
Antimicrobial ActivityInhibitory effects on bacterial strainsPromising results in preliminary tests
Structure-Activity RelationshipOptimization through chemical modificationsEnhanced potency and selectivity observed

Comparison with Similar Compounds

Research Findings and Implications

  • Synthesis : The target compound’s synthesis likely parallels methods in , using palladium catalysts for cross-coupling reactions.
  • Structure-activity relationships: The pyrrolidin-1-yl group in the target may enhance target affinity compared to dimethylamino groups in , as pyrrolidine’s cyclic amine offers conformational flexibility .
  • Contradictions : Fluorine in compounds improves stability but reduces solubility, whereas methoxy groups in the target balance lipophilicity and solubility.

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